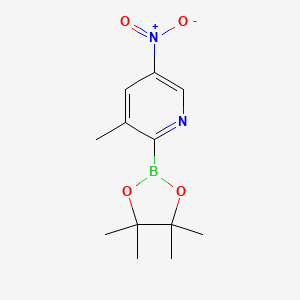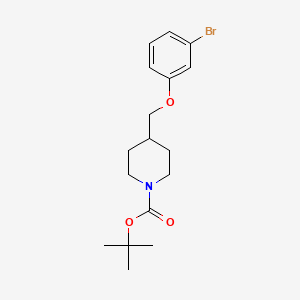
1-BOC-4-(3-bromophenoxymethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BOC-4-(3-bromophenoxymethyl)piperidine: is a chemical compound with the molecular formula C17H24BrNO3 and a molecular weight of 370.28 g/mol . It is a piperidine derivative, often used in research and development within the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of “1-BOC-4-(3-bromophenoxymethyl)piperidine” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The biochemical pathways affected by “this compound” are currently unknown. As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. As research progresses, we will gain a better understanding of these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BOC-4-(3-bromophenoxymethyl)piperidine typically involves multi-step reactions. One common method includes the reaction of tert-butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate with trifluoroacetic acid in dichloromethane at room temperature, followed by quenching with sodium hydrogencarbonate . Another method involves the use of (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium acetate in 1,4-dioxane under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-BOC-4-(3-bromophenoxymethyl)piperidine undergoes various chemical reactions, including substitution reactions. For example, it can react with trifluoroacetic acid and sodium hydrogencarbonate .
Common Reagents and Conditions:
- Trifluoroacetic acid in dichloromethane
- Sodium hydrogencarbonate
- (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride
- Potassium acetate in 1,4-dioxane
Major Products: The major products formed from these reactions include intermediates that can be further processed into various derivatives for research purposes .
Scientific Research Applications
Chemistry: In chemistry, 1-BOC-4-(3-bromophenoxymethyl)piperidine is used as a building block for the synthesis of more complex molecules .
Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs that target specific biological pathways .
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate
- tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
Uniqueness: 1-BOC-4-(3-bromophenoxymethyl)piperidine is unique due to its specific bromophenoxy group, which imparts distinct chemical properties and reactivity compared to other similar piperidine derivatives .
Properties
IUPAC Name |
tert-butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWCHLAMFXUHOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682184 |
Source


|
| Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180847-24-9 |
Source


|
| Record name | tert-Butyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)

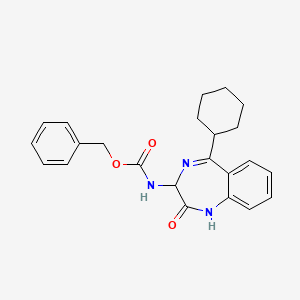
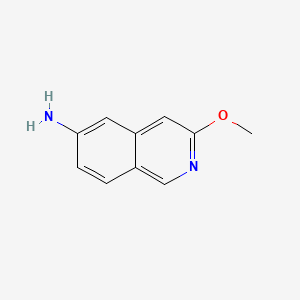

![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)
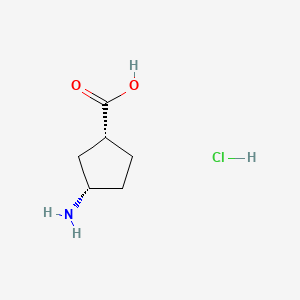
![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)
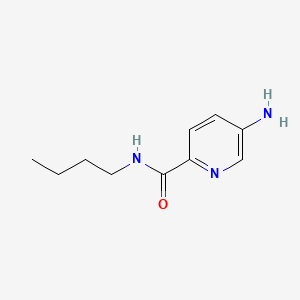
![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)
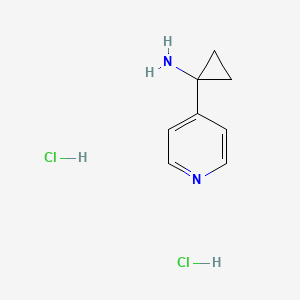
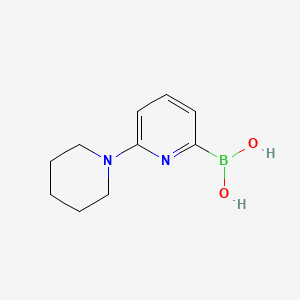
![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)
